molecular formula C12H13N3O3 B2888659 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole CAS No. 1260379-24-5

1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Cat. No.: B2888659
CAS No.: 1260379-24-5
M. Wt: 247.254
InChI Key: TWHCUSORCZBCFK-UHFFFAOYSA-N
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Description

1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is an organic compound with the molecular formula C12H13N3O3 This compound features a pyrazole ring substituted with an ethyl group and a nitrophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with 4-nitrophenoxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, nucleophiles, bases like sodium hydride (NaH).

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).

Major Products Formed

    Reduction: 1-ethyl-4-[(4-aminophenoxy)methyl]-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-[(4-aminophenoxy)methyl]-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

    1-methyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is unique due to the presence of both an ethyl group and a nitrophenoxy methyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-ethyl-4-[(4-nitrophenoxy)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-14-8-10(7-13-14)9-18-12-5-3-11(4-6-12)15(16)17/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHCUSORCZBCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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